molecular formula C13H17N5OS2 B5514670 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5514670
M. Wt: 323.4 g/mol
InChI Key: KSQTWSGKNRZXHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiadiazole acetamide derivatives involves carbodiimide condensation catalysis, demonstrating a convenient and fast method for preparing such compounds. These processes are typically characterized by the employment of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, with the structures confirmed through IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure and confirmation of similar compounds are extensively studied through single-crystal X-ray diffraction, which provides insight into their crystallographic characteristics. For instance, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine has been successfully confirmed by such methods (Yu et al., 2014).

Chemical Reactions and Properties

The compound's reactivity and properties can be deduced from similar molecules, where reactions often involve transformations leading to the synthesis of new derivatives. These reactions may include the preparation of acetamide derivatives from appropriate precursors through various chemical reactions, highlighting their versatile chemical behavior (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS2/c1-4-5-11-17-18-13(21-11)16-10(19)7-20-12-14-8(2)6-9(3)15-12/h6H,4-5,7H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQTWSGKNRZXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

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